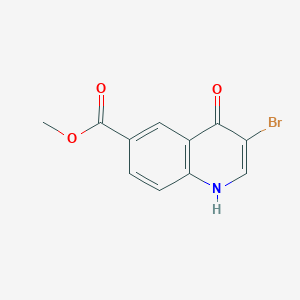

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

説明

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) is a quinoline derivative with a bromine atom at position 3, a hydroxyl group at position 4, and a methyl ester at position 5. Its molecular formula is C₁₁H₈BrNO₃, with a molar mass of 281.09 g/mol, and it exhibits a purity of 96% . The hydroxyl and bromine substituents enhance its reactivity, enabling further functionalization, while the ester group contributes to solubility in organic solvents.

特性

IUPAC Name |

methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIGBCRSJPGWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 272.08 g/mol. Its structure features a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a carboxylate group at the 6-position of the quinoline ring, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Overview:

this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its mechanism of action may involve interference with DNA synthesis or disruption of cell membrane integrity.

Antibacterial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

| Enterococcus faecalis | 16.0 |

The compound's effectiveness against E. coli and S. aureus indicates its potential as a broad-spectrum antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Table 2 highlights the MIC values against various fungal strains.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12.0 |

| Aspergillus niger | 20.0 |

| Fusarium oxysporum | 25.0 |

The compound's ability to inhibit fungal growth further emphasizes its therapeutic potential in treating infections caused by resistant strains .

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties, particularly through its interaction with specific molecular targets involved in cell proliferation and apoptosis.

The anticancer effects are hypothesized to result from the compound's ability to inhibit key enzymes involved in cancer cell metabolism or to induce apoptosis in malignant cells. Further research is required to elucidate the precise pathways involved.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Rbaa et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Research : Another study investigated the cytotoxic effects of this compound on human cancer cell lines, including HeLa and MCF-7 cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

Key analogues differ in substituent positions, ester groups, and additional functional moieties. These variations influence physical properties, reactivity, and biological activity.

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。